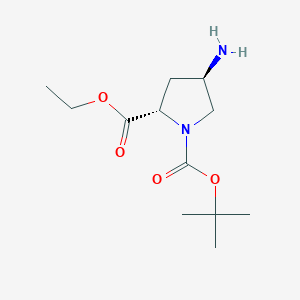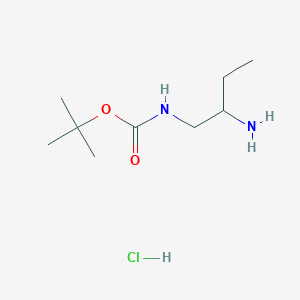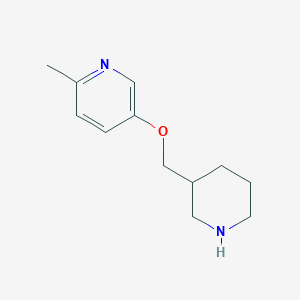![molecular formula C7H15Cl2N3 B1438043 [3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride CAS No. 1059626-17-3](/img/structure/B1438043.png)
[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride
Overview
Description
“[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride” is a chemical compound with the molecular formula C7H15Cl2N3 and a molecular weight of 212.12 . It’s used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered imidazole ring, which contains three carbon atoms, two nitrogen atoms, and two double bonds . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .Physical And Chemical Properties Analysis
“[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents . Its empirical formula is C7H15Cl2N3 and it has a molecular weight of 212.12 .Scientific Research Applications
Immunomodulation and Dermatological Applications
Imiquimod, a compound with a similar imidazole structure, functions as an immune response modifier by inducing cytokines like IFN-α, -β, and various interleukins. Although its exact mechanism remains unexplored, imiquimod doesn't demonstrate inherent antiviral or antiproliferative activity in vitro. However, in vivo studies show its potential in immunoregulation, antiviral, antiproliferative, and antitumor activities. Imiquimod has been useful in treating skin disorders like genital warts, herpes, and basal cell carcinoma, highlighting the potential of imidazole derivatives in dermatology and immunotherapy (Syed, 2001).
Corrosion Inhibition
Imidazoline derivatives, structurally related to imidazoles, are recognized for their corrosion inhibition properties. Their 5-membered heterocyclic ring and pendant side chains effectively adsorb onto metal surfaces, creating a protective hydrophobic film. This feature has garnered attention in the petroleum industry for enhancing the lifespan of pipelines and tanks. The variations in imidazoline structures further enhance their effectiveness as corrosion inhibitors, underscoring the importance of imidazole structures in industrial applications (Sriplai & Sombatmankhong, 2023).
Catalytic Applications in Organic Synthesis
Imidazole derivatives show promise in organic synthesis, particularly in catalytic applications. For instance, recyclable copper catalyst systems involving imidazole and other amines facilitate C-N bond-forming cross-coupling reactions. The review by Kantam et al. elaborates on the characteristics of these catalysts, their optimization, and their potential for commercial use, highlighting the versatility of imidazole structures in facilitating complex organic reactions (Kantam et al., 2013).
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7-9-4-6-10(7)5-2-3-8;;/h4,6H,2-3,5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICAYURMNZSWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1059626-17-3 | |
| Record name | 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)









